Comparable Overall Survival with Lower Lymphopenia Risk vs. Temozolomide
A meta-analysis of 1,314 patients across three head-to-head randomized clinical trials found no significant difference in overall survival, complete response (RR = 0.83, 95% CI = 0.26–2.64, P = 0.76), or stable disease (RR = 1.05, 95% CI = 0.85–1.30, P = 0.65) between temozolomide and dacarbazine. However, temozolomide was associated with a significantly higher risk of lymphopenia compared to dacarbazine (RR = 3.79, 95% CI = 1.38–10.39, P = 0.01) [1]. The phase III trial by Middleton et al. (N = 305) reported median overall survival of 7.7 months for temozolomide vs. 6.4 months for dacarbazine (HR = 1.18, 95% CI = 0.92–1.52), with median progression-free survival of 1.9 vs. 1.5 months (P = 0.012) [2].
| Evidence Dimension | Lymphopenia Risk (Relative Risk) |
|---|---|
| Target Compound Data | RR = 1.0 (reference) |
| Comparator Or Baseline | Temozolomide: RR = 3.79 (95% CI = 1.38–10.39, P = 0.01) |
| Quantified Difference | 3.79-fold higher lymphopenia risk with temozolomide |
| Conditions | Meta-analysis of three randomized clinical trials, 1,314 patients with malignant melanoma |
Why This Matters
For procurement in settings where hematologic toxicity monitoring is resource-constrained, dacarbazine offers a favorable lymphopenia safety profile without compromising efficacy.
- [1] Teimouri F, Nikfar S, Abdollahi M. Efficacy and side effects of dacarbazine in comparison with temozolomide in the treatment of malignant melanoma: a meta-analysis consisting of 1314 patients. Melanoma Res. 2013;23(5):381-389. View Source
- [2] Middleton MR, Grob JJ, Aaronson N, et al. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma. J Clin Oncol. 2000;18(1):158-166. View Source
